molecular formula C14H14N2O B7508036 N-cyclopropyl-2-quinolin-8-ylacetamide

N-cyclopropyl-2-quinolin-8-ylacetamide

Cat. No.: B7508036
M. Wt: 226.27 g/mol
InChI Key: WKQGSEKLCKACJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-quinolin-8-ylacetamide is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. It is a quinoline derivative that has been synthesized and studied for its biochemical and physiological effects, mechanism of action, and future directions in research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-quinolin-8-ylacetamide involves its ability to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. It has been found to inhibit the activity of enzymes such as topoisomerase II and HDAC, which are involved in DNA replication and transcription. It also activates the p53 pathway, which is involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. It also reduces the accumulation of amyloid beta plaques in Alzheimer's disease, which are responsible for neuronal damage. In Parkinson's disease, it has been studied for its neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-2-quinolin-8-ylacetamide in lab experiments include its ability to selectively target cancer cells and reduce the accumulation of amyloid beta plaques. It also has potential neuroprotective effects in Parkinson's disease. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions in the research of N-cyclopropyl-2-quinolin-8-ylacetamide. These include further studies to determine its safety and efficacy in humans, the development of analogs with improved potency and selectivity, and the investigation of its potential therapeutic applications in other diseases such as Huntington's disease and multiple sclerosis. Additionally, the use of this compound as a tool to study the mechanisms of cancer cell growth and differentiation is an area of interest for future research.

Synthesis Methods

The synthesis of N-cyclopropyl-2-quinolin-8-ylacetamide involves the reaction of 2-aminoquinoline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound.

Scientific Research Applications

N-cyclopropyl-2-quinolin-8-ylacetamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid beta plaques, which are a characteristic feature of the disease. In Parkinson's disease, it has been studied for its potential neuroprotective effects.

Properties

IUPAC Name

N-cyclopropyl-2-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c17-13(16-12-6-7-12)9-11-4-1-3-10-5-2-8-15-14(10)11/h1-5,8,12H,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQGSEKLCKACJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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